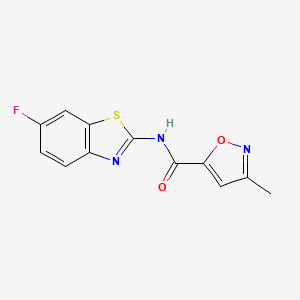

![molecular formula C13H10N4O2S B6498476 3-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide CAS No. 946285-99-0](/img/structure/B6498476.png)

3-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide” is a complex organic molecule. The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms to infinite chains . It’s worth noting that the exact description of this compound might not be fully available due to its complexity .

Molecular Structure Analysis

The molecular structure of this compound is complex, with various functional groups present . All hydrogen atoms were visible on difference Fourier maps . The rotation of the pendant pyridyl arm is necessary to minimize the repulsive steric interactions .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure . These reactions might involve various types of intermolecular interactions .科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of 3-methyl-N-(4-(pyridin-3-yl)thiazol-2-yl)isoxazole-5-carboxamide:

Antimicrobial Activity

This compound has shown promising results in combating various microbial infections. Its structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

Research indicates that this compound can inhibit the growth of cancer cells. It interferes with the cell cycle and induces apoptosis (programmed cell death) in malignant cells. This makes it a potential candidate for developing new anticancer drugs .

Anti-inflammatory Effects

The compound has been found to possess significant anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in various models. This could be beneficial in treating chronic inflammatory diseases .

Antioxidant Activity

Due to its chemical structure, this compound can scavenge free radicals and reduce oxidative stress. This antioxidant activity is crucial in preventing cellular damage and could be useful in treating diseases related to oxidative stress, such as neurodegenerative disorders .

Herbicidal Applications

In agricultural research, this compound has been explored for its herbicidal properties. It targets specific enzymes in plants, inhibiting their growth and effectively controlling weed populations. This application is particularly valuable in developing new, more effective herbicides .

Antiviral Potential

Preliminary studies suggest that this compound may have antiviral properties. It can inhibit the replication of certain viruses, making it a potential candidate for antiviral drug development. This is especially relevant in the context of emerging viral infections .

Neuroprotective Effects

The compound has shown potential in protecting neurons from damage. It can modulate neurotransmitter levels and reduce neuroinflammation, which is beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Photodynamic Therapy

In the field of photodynamic therapy, this compound can be used as a photosensitizer. When exposed to light, it produces reactive oxygen species that can kill cancer cells or pathogens. This application is being explored for its potential in non-invasive treatments .

作用機序

Target of Action

Compounds with a similar thiazole ring structure have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The thiazole ring, a key component of the compound, is known for its aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution , which could be key in its interaction with its targets.

Biochemical Pathways

Thiazole derivatives have been found to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.

Result of Action

Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of thiazole in various solvents suggests that the compound’s action could be influenced by the solvent environment .

将来の方向性

The future research directions for this compound could involve further exploration of its potential applications in the pharmaceutical and agricultural industries . Additionally, the development of more selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show with satisfactory efficacy and safety profiles .

特性

IUPAC Name |

3-methyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2S/c1-8-5-11(19-17-8)12(18)16-13-15-10(7-20-13)9-3-2-4-14-6-9/h2-7H,1H3,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECLRJONLCORHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-(4-(pyridin-3-yl)thiazol-2-yl)isoxazole-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B6498395.png)

![2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B6498396.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498407.png)

![N-(2-methylpropyl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498412.png)

![N-(4-phenylbutan-2-yl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498418.png)

![N-(4-methoxyphenyl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498424.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498426.png)

![2-{2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamido}benzamide](/img/structure/B6498436.png)

![4-{2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamido}benzamide](/img/structure/B6498439.png)

![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-3-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B6498444.png)

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6498478.png)

![3-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B6498487.png)